molecular formula C11H11NO3 B6215301 rac-(1R,4S,5S)-4-(pyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2763584-32-1

rac-(1R,4S,5S)-4-(pyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B6215301
CAS No.: 2763584-32-1
M. Wt: 205.2
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Description

rac-(1R,4S,5S)-4-(pyridin-3-yl)-2-oxabicyclo[211]hexane-5-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,4S,5S)-4-(pyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the bicyclic core through cyclization reactions, followed by the introduction of the pyridin-3-yl group and the carboxylic acid functionality. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,4S,5S)-4-(pyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of new atoms or groups to the bicyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

rac-(1R,4S,5S)-4-(pyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,4S,5S)-4-(pyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,4S,5S)-4-(pyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid shares similarities with other bicyclic compounds, such as norbornane derivatives and other oxabicyclic structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of the bicyclic core, pyridin-3-yl group, and carboxylic acid functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

2763584-32-1

Molecular Formula

C11H11NO3

Molecular Weight

205.2

Purity

95

Origin of Product

United States

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